1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound with a molecular formula of C22H29N2O4S. This compound is known for its unique structural features, which include a piperazine ring substituted with a methylsulfanylphenyl group and a trimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 4-(3,4,5-trimethoxybenzoyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-{[4-(Methylsulfanyl)phenyl]methyl}piperazine: Lacks the trimethoxybenzoyl group, making it less complex.
4-(3,4,5-Trimethoxybenzoyl)piperazine: Lacks the methylsulfanylphenyl group, resulting in different chemical properties.
1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzyl)piperazine: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness
1-{[4-(Methylsulfanyl)phenyl]methyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the presence of both the methylsulfanylphenyl and trimethoxybenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-26-19-13-17(14-20(27-2)21(19)28-3)22(25)24-11-9-23(10-12-24)15-16-5-7-18(29-4)8-6-16/h5-8,13-14H,9-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFGHABOOJIKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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